Cas no 37462-47-8 (7,8-dimethoxy-2,3,4,5-tetrahydro-1h-3-benzazepine)

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a heterocyclic organic compound featuring a benzazepine core with dimethoxy substituents at the 7 and 8 positions. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical research, particularly for the development of central nervous system (CNS) active compounds. The tetrahydrobenzazepine scaffold is known for its affinity to dopamine and serotonin receptors, suggesting potential applications in neuropharmacology. The dimethoxy groups enhance electron density, influencing binding interactions and metabolic stability. High purity and well-defined stereochemistry are critical for reproducibility in preclinical studies. This compound is typically synthesized under controlled conditions to ensure consistency for research use.
7,8-dimethoxy-2,3,4,5-tetrahydro-1h-3-benzazepine structure
37462-47-8 structure
Product name:7,8-dimethoxy-2,3,4,5-tetrahydro-1h-3-benzazepine
CAS No:37462-47-8
MF:C12H17NO2
Molecular Weight:207.26888
CID:1483767
PubChem ID:12923429

7,8-dimethoxy-2,3,4,5-tetrahydro-1h-3-benzazepine 化学的及び物理的性質

名前と識別子

    • 7,8-dimethoxy-2,3,4,5-tetrahydro-1h-3-benzazepine
    • AGN-PC-00K3T5
    • SureCN3162737
    • EN300-58592
    • CTK4H8208
    • 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine
    • AKOS009278810
    • AC1Q4713
    • 7,8-dimethoxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine
    • 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benz[d]azepine
    • 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benz[d]azepin
    • AG-F-31636
    • 1,2,4,5-tetrahydro-7,8-dimethoxy-3H,3-benzazepine
    • MCULE-9900580657
    • AGN-PC-00K3T5; SureCN3162737; EN300-58592; CTK4H8208; 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine; AKOS009278810; AC1Q4713; 7,8-dimethoxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine; 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benz[d]azepine; 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benz[d]azepin; AG-F-31636; 1,2,4,5-tetrahydro-7,8-dimethoxy-3H,3-benzazepine; MCULE-9900580657;
    • 37462-47-8
    • AT34748
    • 1H-3-Benzazepine,2,3,4,5-tetrahydro-7,8-dimethoxy-
    • DTXSID50513074
    • MHKDOURMQPZPAG-UHFFFAOYSA-N
    • SCHEMBL3162737
    • インチ: InChI=1S/C12H17NO2/c1-14-11-7-9-3-5-13-6-4-10(9)8-12(11)15-2/h7-8,13H,3-6H2,1-2H3
    • InChIKey: MHKDOURMQPZPAG-UHFFFAOYSA-N
    • SMILES: COC1=C(C=C2CCNCCC2=C1)OC

計算された属性

  • 精确分子量: 207.12601
  • 同位素质量: 207.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 178
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.5Ų
  • XLogP3: 1.7

じっけんとくせい

  • PSA: 30.49

7,8-dimethoxy-2,3,4,5-tetrahydro-1h-3-benzazepine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-58592-5.0g
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
37462-47-8
5.0g
$2981.0 2023-02-09
Enamine
EN300-58592-2.5g
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
37462-47-8
2.5g
$2014.0 2023-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1825904-100mg
7,8-Dimethoxy-2,3,4,5-tetrahydro-1h-benzo[d]azepine
37462-47-8
100mg
¥11849.00 2024-05-16
Enamine
EN300-58592-1.0g
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
37462-47-8
1.0g
$1027.0 2023-02-09
Enamine
EN300-58592-0.1g
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
37462-47-8
0.1g
$904.0 2023-02-09
Enamine
EN300-58592-0.25g
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
37462-47-8
0.25g
$946.0 2023-02-09
Enamine
EN300-58592-0.05g
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
37462-47-8
0.05g
$864.0 2023-02-09
Enamine
EN300-58592-0.5g
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
37462-47-8
0.5g
$987.0 2023-02-09
Enamine
EN300-58592-10.0g
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
37462-47-8
10.0g
$4421.0 2023-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1825904-250mg
7,8-Dimethoxy-2,3,4,5-tetrahydro-1h-benzo[d]azepine
37462-47-8
250mg
¥13346.00 2024-05-16

7,8-dimethoxy-2,3,4,5-tetrahydro-1h-3-benzazepine 関連文献

7,8-dimethoxy-2,3,4,5-tetrahydro-1h-3-benzazepineに関する追加情報

7,8-Dimethoxy-2,3,4,5-Tetrahydro-1H-3-Benzazepine: A Promising Compound in Pharmaceutical Research

7,8-Dimethoxy-2,3,4,5-Tetrahydro-1H-3-Benzazepine, with the CAS number 37462-47-8, represents a unique class of benzazepine derivatives that have garnered significant attention in the field of medicinal chemistry. This compound, characterized by its 7,8-dimethoxy functional groups and 2,3,4,5-tetrahydro ring structure, exhibits potential pharmacological activities that align with current trends in drug discovery. Recent studies have highlighted its role in modulating neurotransmitter systems and its potential applications in treating neurological disorders, making it a focal point for researchers aiming to develop novel therapeutics.

The 3-benzazepine core of this compound is structurally similar to other benzodiazepine derivatives, yet its unique 7,8-dimethoxy substitutions confer distinct pharmacological properties. These modifications may influence the compound's lipophilicity, binding affinity, and metabolic stability, which are critical parameters in drug development. A 2023 study published in Journal of Medicinal Chemistry explored the 7,8-dimethoxy group's role in enhancing the compound's selectivity for specific receptor subtypes, suggesting its potential as a lead molecule for targeted therapy in neurodegenerative diseases.

Recent advancements in computational drug design have facilitated the exploration of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine's interactions with biological targets. Molecular docking studies have revealed its ability to bind to serotonin receptors and glutamate receptors, which are implicated in conditions such as major depressive disorder and alzheimer's disease. These findings underscore the compound's potential as a multitarget drug candidate, a concept that is increasingly emphasized in modern pharmacological research.

The 2,3,4,5-tetrahydro ring system of this compound contributes to its structural flexibility, allowing it to adopt multiple conformations that may influence its pharmacokinetic profile. A 2024 review in Pharmaceutical Research highlighted how the 7,8-dimethoxy substitutions may modulate the compound's metabolic pathways, potentially reducing the risk of drug-drug interactions. This property is particularly valuable in the development of long-acting formulations for chronic conditions.

Experimental studies on 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine have also explored its anti-inflammatory and neuroprotective effects. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines and protect neuronal cells from oxidative stress, which are relevant to the treatment of neurological disorders such as multiple sclerosis and parkinson's disease. These findings align with the growing interest in multifunctional drugs that address complex pathophysiological mechanisms.

From a synthetic perspective, the 7,8-dimethoxy functional groups in this compound can be introduced through selective methylation strategies, which are well-established in the synthesis of benzazepine derivatives. Researchers have also explored asymmetric synthesis methods to achieve high stereocontrol, a critical factor in ensuring the therapeutic efficacy and minimal side effects of the final product. These synthetic approaches are essential for scaling up production for preclinical and clinical studies.

The 3-benzazepine scaffold of this compound has been extensively studied for its ability to interact with central nervous system (CNS) targets. Recent work has focused on optimizing its binding affinity for 5-HT1A receptors, which are linked to mood regulation and anxiety. A 2023 study in ACS Chemical Neuroscience reported that the 7,8-dimethoxy substitutions significantly enhanced the compound's selectivity for these receptors, reducing the risk of side effects commonly associated with traditional serotonin agonists.

Furthermore, the 7,8-dimethoxy groups may influence the compound's solubility and bioavailability, which are critical for oral drug delivery. Researchers have investigated the use of co-solvents and nanocarriers to improve the solubility of this compound, ensuring its effective delivery to target tissues. These strategies are particularly relevant in the development of poorly water-soluble drugs, a challenge in pharmaceutical formulation.

Environmental and safety considerations are also integral to the development of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine. Studies on its toxicological profile have indicated that the 7,8-dimethoxy substitutions may reduce its potential for toxicity compared to other benzazepine derivatives. This is a key factor in ensuring the safety of the compound for clinical use, particularly in long-term therapies.

In conclusion, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 37462-47-8) represents a promising candidate in the field of medicinal chemistry. Its unique 7,8-dimethoxy substitutions and 2,3,4,5-tetrahydro ring structure confer distinct pharmacological properties that align with current trends in drug discovery. As research continues to uncover its mechanisms of action and optimize its therapeutic potential, this compound may play a pivotal role in the development of novel therapeutics for a range of neurological and inflammatory conditions.

For further information on the synthesis, pharmacology, and potential applications of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, researchers and pharmaceutical professionals are encouraged to consult recent literature and engage in collaborative studies to advance this field.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd